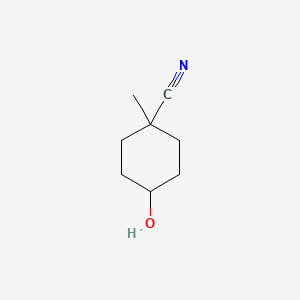
4-Hydroxy-1-methylcyclohexane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-methylcyclohexane-1-carbonitrile, also known as (1s,4s)-4-hydroxy-1-methylcyclohexane-1-carbonitrile, is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.2 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13NO/c1-8(6-9)4-2-7(10)3-5-8/h7,10H,2-5H2,1H3/t7-,8+ . This code provides a detailed description of the molecule’s structure, including the positions of the hydroxy and nitrile groups on the cyclohexane ring. Physical And Chemical Properties Analysis
This compound is a powder that should be stored in a dark place, sealed, and at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.科学的研究の応用
Cooperative Palladium/Lewis Acid-Catalyzed Transfer Hydrocyanation
This process uses 1-methylcyclohexa-2,5-diene-1-carbonitrile as a benign HCN source for the transfer hydrocyanation of alkenes and alkynes. It offers a safe alternative to traditional hydrocyanation processes, producing a wide array of nitrile derivatives that are significant in pharmaceutical development with good to excellent anti-Markovnikov selectivity (Bhunia, Bergander, & Studer, 2018).
High-Selectivity Bis(imino)pyridine Iron Catalysts
These catalysts are employed for the hydrosilylation of 1,2,4-trivinylcyclohexane with tertiary alkoxy silanes. The process is part of manufacturing low rolling resistance tires, showcasing the compound's relevance in industrial applications (Atienza et al., 2012).
Photochemical Magnetic Field Effects
Studies on 4-methyl-2-quinolinecarbonitrile demonstrate the impact of external magnetic fields on chemical reactions, offering insights into magnetic field effects on photosubstitution reactions. Such research underlines the potential for advanced control in synthetic chemistry processes (Hata & Nishida, 1985).
Photoinduced Electron Transfer and Electrochemical Oxidation
The study of 1,4-bis(methylene)cyclohexane explores the interconversion and rearrangement of radical cations, contributing to the understanding of electron transfer reactions and oxidation processes. This research is crucial for developing new synthetic methods and understanding reaction mechanisms (Lijser & Arnold, 1997).
Efficient Synthesis of 4-Fluorocyclohexa-2,5-dienone Derivatives
This synthesis process demonstrates the compound's utility in generating fluorinated derivatives, which are valuable in various chemical industries, including pharmaceuticals and agrochemicals (Stavber, Jereb, & Zupan, 1999).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that it may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .
特性
IUPAC Name |
4-hydroxy-1-methylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(6-9)4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNOPHVZUCKHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
838835-51-1 |
Source


|
| Record name | 4-hydroxy-1-methylcyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2832549.png)

![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)



![(E)-N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2832560.png)



![2-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2832565.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2832567.png)
![6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2832569.png)
